![molecular formula C13H13BrN8 B2657479 5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2199014-44-1](/img/structure/B2657479.png)
5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
The compound “5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine” is a complex organic molecule that contains several heterocyclic rings including a pyrimidine, a triazole, and a pyridazine . These types of compounds are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in biological systems .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For instance, the bromine atom might be substituted in a nucleophilic substitution reaction, or the amine group could react with a carboxylic acid to form an amide .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The multiple nitrogen atoms could potentially form hydrogen bonds, affecting its solubility in different solvents .
Scientific Research Applications
- Biological Activities : 5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a bridge-headed nitrogen heterocycle. It has been investigated for its biological activities, including:
- Cardiovascular and Metabolic Disorders : The compound has applications in cardiovascular disorders and type 2 diabetes treatment .
- Hyperproliferative Disorders : It may play a role in managing hyperproliferative conditions .
- Functional Materials : 5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine and related compounds find applications in material sciences. They contribute to the development of functional materials .
- Microwave-Mediated Synthesis : Researchers have established a catalyst-free, eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines using enaminonitriles and benzohydrazides under microwave conditions. This method demonstrates broad substrate scope and good functional group tolerance .
- Cytotoxicity : Related indole derivatives, such as 3,5-bis(indolyl)-1,2,4-thiadiazoles, have shown cytotoxicity against human cancer cell lines .
Medicinal Chemistry and Drug Discovery
Material Sciences
Organic Synthesis
Cancer Research
Indole Derivatives
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific enzymes or receptors it interacts with. Triazole derivatives, for example, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects .
Future Directions
properties
IUPAC Name |
5-bromo-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN8/c1-20(13-15-4-9(14)5-16-13)10-6-21(7-10)12-3-2-11-18-17-8-22(11)19-12/h2-5,8,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAJSSMUXVVZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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